molecular formula C11H10BrNO2 B13663701 Ethyl 7-Bromoindolizine-2-carboxylate

Ethyl 7-Bromoindolizine-2-carboxylate

Cat. No.: B13663701
M. Wt: 268.11 g/mol
InChI Key: HBEZLGIAMBMBAG-UHFFFAOYSA-N
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Description

Ethyl 7-Bromoindolizine-2-carboxylate is a chemical compound with the molecular formula C11H10BrNO2 It is a derivative of indolizine, a nitrogen-containing heterocycle known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-Bromoindolizine-2-carboxylate typically involves the reaction of 2-formylpyrroles with ethyl γ-bromocrotonates. This method allows for the efficient construction of the indolizine ring system . Another approach involves the use of radical cyclization and cross-coupling reactions, which are known for their high atom- and step-economy .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-Bromoindolizine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the indolizine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: for substitution reactions.

    Reducing agents: like sodium borohydride for reduction reactions.

    Oxidizing agents: such as potassium permanganate for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indolizine derivatives, while reduction and oxidation reactions can lead to different functionalized compounds .

Scientific Research Applications

Ethyl 7-Bromoindolizine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 7-Bromoindolizine-2-carboxylate involves its interaction with various molecular targets. The indolizine moiety is known to interact with multiple receptors and enzymes, leading to diverse biological effects. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Ethyl 7-Bromoindolizine-2-carboxylate can be compared with other indolizine derivatives, such as:

  • Ethyl 7-Bromo-1H-indole-2-carboxylate
  • Ethyl 5-Bromo-1-methyl-1H-indole-2-carboxylate
  • Ethyl 3-methyl-1H-indole-2-carboxylate

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and ability to undergo diverse reactions make it a valuable building block in organic synthesis. Ongoing research continues to explore its applications in chemistry, biology, medicine, and industry, highlighting its importance in advancing scientific knowledge.

Biological Activity

Ethyl 7-Bromoindolizine-2-carboxylate is a synthetic compound belonging to the indolizine family, characterized by its unique heterocyclic structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

This compound features a bromine atom at the seventh position and an ethyl ester functional group at the carboxylate position. This structural configuration enhances its reactivity, making it a valuable intermediate in organic synthesis and a candidate for biological studies.

Property Description
Molecular Formula C₁₀H₈BrN₃O₂
Molecular Weight 272.09 g/mol
Melting Point Not specified
Solubility Soluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

  • Mechanism of Action : The compound's antimicrobial activity is believed to stem from its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through several mechanisms:

  • Inhibition of Cell Proliferation : In vitro assays demonstrated that the compound can significantly reduce the viability of cancer cell lines.
  • Induction of Apoptosis : The compound appears to induce programmed cell death in cancer cells, making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on the antimicrobial effects of this compound revealed an inhibition zone against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains.
  • Anticancer Research : A recent investigation evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed an IC50 value of approximately 12 µM for MCF-7 cells, suggesting potent anticancer activity.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Activity Type IC50 Value (µM) Notes
Ethyl 7-Aminoindole-2-carboxylateAnticancer25Less potent than Ethyl 7-Bromo...
Ethyl 2-Bromoindolizine-7-carboxylateAntimicrobial40Exhibits antimicrobial properties

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

ethyl 7-bromoindolizine-2-carboxylate

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)8-5-10-6-9(12)3-4-13(10)7-8/h3-7H,2H2,1H3

InChI Key

HBEZLGIAMBMBAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=CC2=C1)Br

Origin of Product

United States

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